molecular formula C12H10ClN B13924818 2-Chloro-4-(2-methylphenyl)pyridine CAS No. 883874-67-7

2-Chloro-4-(2-methylphenyl)pyridine

Cat. No.: B13924818
CAS No.: 883874-67-7
M. Wt: 203.67 g/mol
InChI Key: CITOQDHQXBDVAD-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methylphenyl)pyridine is an organic compound with the molecular formula C12H10ClN It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-4-(2-methylphenyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The general reaction conditions include the use of a base, such as potassium carbonate, in a solvent like toluene or ethanol, at temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methylphenyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Major products include pyridine N-oxide derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methylphenyl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2-methylphenyl)pyridine is unique due to the presence of both a chlorine atom and a methylphenyl group, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in various synthetic pathways and applications.

Properties

CAS No.

883874-67-7

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

2-chloro-4-(2-methylphenyl)pyridine

InChI

InChI=1S/C12H10ClN/c1-9-4-2-3-5-11(9)10-6-7-14-12(13)8-10/h2-8H,1H3

InChI Key

CITOQDHQXBDVAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2)Cl

Origin of Product

United States

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